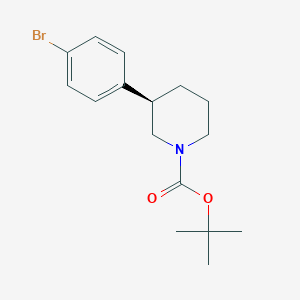

![molecular formula C8H7N3O2 B2840166 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid CAS No. 147137-39-1](/img/structure/B2840166.png)

1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Vue d'ensemble

Description

1-Methyl-1H-benzo[d][1,2,3]triazole is a type of organic compound known as a benzotriazole, which is a class of heterocyclic compounds . Benzotriazoles are bicyclic compounds that consist of two fused rings: a benzene ring and a triazole ring . The triazole ring contains three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of benzotriazole compounds generally involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups . This method can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Applications De Recherche Scientifique

Ester Cleavage Properties in Surfactant Micelles The compound 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid and its derivatives have been investigated for their role in enhancing the cleavage of esters. Specifically, hydroxybenzotriazole derivatives, including this compound, have demonstrated significant rate enhancements in the hydrolysis of specific esters when combined with surfactants like cetyltrimethylammonium bromide (CTABr). This suggests potential applications in synthetic chemistry where precise ester cleavage is crucial (Bhattacharya & Praveen Kumar, 2005).

Drug-likeness Properties and Microbial Investigation The compound and its derivatives have been a subject of research in the context of drug discovery. A study synthesized a library of compounds related to this compound and assessed their drug-likeness properties, antibacterial, antifungal, and antimycobacterial activities. The results indicated that some synthesized compounds showed promising activity against bacterial and fungal strains, highlighting the potential for the development of new antimicrobial agents (Pandya et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as imidazole and triazole derivatives have been known to exhibit a broad range of biological activities . They are key components in functional molecules used in various applications .

Mode of Action

It’s worth noting that triazole derivatives, which share a similar structure, have been reported to bind to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.

Biochemical Pathways

Compounds with similar structures, such as imidazole and triazole derivatives, have been found to interact with various biochemical pathways .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid. For instance, the compound’s stability may be affected by temperature and pH . .

Orientations Futures

The development of new drugs and materials often involves the synthesis and study of heterocyclic compounds like benzotriazoles due to their versatile chemical and biological properties . Therefore, future research may focus on exploring the potential applications of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid in various fields such as medicine, materials science, and environmental science.

Propriétés

IUPAC Name |

3-methylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPJOTVJWOFFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147137-39-1 | |

| Record name | 1-methyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)

![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)

![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)

![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840100.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)

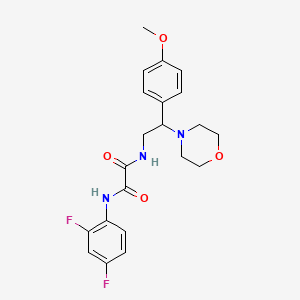

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)

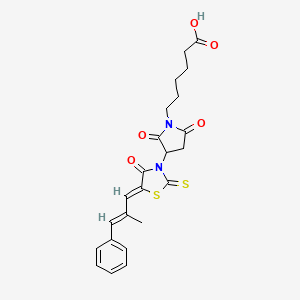

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2840105.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)